2-Acetyl-5-methylthiophene
Overview
Description
2-Acetyl-5-methylthiophene is a volatile organic compound that is formed during the reaction between L-cysteine and dihydroxyacetone in a glycerine or triglyceride solvent system .
Synthesis Analysis
This compound can be prepared by reacting 2-methylthiophene with acetic anhydride . It undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product .Molecular Structure Analysis
The molecular formula of 2-Acetyl-5-methylthiophene is C7H8OS, and its molecular weight is 140.20 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Acetyl-5-methylthiophene undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product . It also reacts with 1,2-bis (5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetyl-5-methylthiophene include a molecular weight of 140.203, and it is a volatile organic compound . More detailed properties like boiling point, melting point, and density can be found in the references .Scientific Research Applications
Application 1: Microwave Spectroscopy
- Summary of the Application : 2-Acetyl-5-methylthiophene (2A5MT) is used in microwave spectroscopy to study the internal rotations of the molecule. The microwave spectrum of 2A5MT was recorded, and the spectrum was assigned to the syn-conformer of the molecule .
- Methods of Application or Experimental Procedures : The microwave spectrum of 2A5MT was recorded using a molecular jet Fourier transform microwave spectrometer working in the frequency range of 2 to 26.5 GHz . The spectrum was assigned to the syn-conformer of the molecule while that of anti-2A5MT was not observable .
- Results or Outcomes : The rotational and centrifugal distortion constants were determined with high accuracy. The experimental values of the rotational constants are compared to those derived from quantum chemical calculations . Splitting of each rotational transition into quintets due to internal rotations of the acetyl methyl and ring methyl groups could be resolved and analysed to yield barriers to internal rotations of 301.811 (41) cm −1 and 157.2612 (13) cm −1, respectively .
Application 2: Preparation of Other Compounds
- Summary of the Application : 2-Acetyl-5-methylthiophene can be used as a starting material in the synthesis of other organic compounds .
- Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound. For example, it can be used in the preparation of 2-ethyl-5-methylthiophene , (5-methylthiophen-2-yl)glyoxal , and (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one .
- Results or Outcomes : The outcomes will depend on the specific reactions. In general, these reactions expand the range of compounds that can be synthesized using 2-Acetyl-5-methylthiophene as a starting material .
Application 3: Preparation of 2-Ethyl-5-methylthiophene
- Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of 2-ethyl-5-methylthiophene .
- Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
- Results or Outcomes : The outcomes will depend on the specific reactions .
Application 4: Preparation of (5-methylthiophen-2-yl)glyoxal
- Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of (5-methylthiophen-2-yl)glyoxal .
- Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
- Results or Outcomes : The outcomes will depend on the specific reactions .
Application 5: Preparation of (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one
- Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one .
- Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
- Results or Outcomes : The outcomes will depend on the specific reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDTJYMDAEEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159932 | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 234.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.130 (20°) | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-5-methylthiophene | |
CAS RN |
13679-74-8 | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methyl-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYL-5-METHYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS3I278W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
Record name | 2-Acetyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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